3-(Bromomethyl)-1-methyl-1H-pyrazole
Overview
Description
3-(Bromomethyl)-1-methyl-1H-pyrazole, also known as 3-BMP, is a synthetic compound that is widely used in scientific research. It is a member of the pyrazole family, which consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. 3-BMP is a versatile compound that is used in a variety of laboratory experiments, including organic synthesis, enzymatic reactions, and drug development.
Scientific Research Applications
Starting Material for Functionalization Reactions : A study highlighted that 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, a related compound, is a valuable starting material for further functionalization reactions, offering potential precursors for condensed systems involving a ring-oxygen atom (Kleizienė et al., 2009).
Preparation of Multifunctional Pyrazole Compounds : Difunctional pyrazole derivatives, which may include compounds like 3-(Bromomethyl)-1-methyl-1H-pyrazole, are used as starting materials for the preparation of new multifunctional pyrazole compounds. These compounds can act as compartmental dinucleating ligand scaffolds for controlled assembly of bimetallic complexes (Röder et al., 2001).
Cytostatic Activity : Bromomethylpyrazole nucleosides, produced by bromination of 3,5-dimethylpyrazole nucleosides, demonstrate cytostatic activity against HeLa cell cultures, suggesting potential applications in cancer research (Lópe et al., 1980).
Antifungal and Antibacterial Properties : Some studies have shown that pyrazole derivatives, including those related to 3-(Bromomethyl)-1-methyl-1H-pyrazole, exhibit promising antitumor, antifungal, and antibacterial properties. Their structure and pharmacophore sites have been confirmed through X-ray crystallography, indicating their potential in medicinal chemistry (Titi et al., 2020).
Catalytic Activity in Chemical Reactions : Bulky bis(pyrazolyl)palladium complexes, which could be derived from pyrazole compounds like 3-(Bromomethyl)-1-methyl-1H-pyrazole, have shown promising catalytic activity in Suzuki-Miyaura cross-coupling reactions. This suggests the potential for further improvements through fine-tuning of electrophilic and steric properties (Ocansey et al., 2018).
properties
IUPAC Name |
3-(bromomethyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHUFJLABUEBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543538 | |
Record name | 3-(Bromomethyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-methyl-1H-pyrazole | |
CAS RN |
102846-13-9 | |
Record name | 3-(Bromomethyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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